molecular formula C8H13NO B12314622 2-Ethyloxane-4-carbonitrile

2-Ethyloxane-4-carbonitrile

Katalognummer: B12314622
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: WILBEQKCGGXSMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyloxane-4-carbonitrile is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to an oxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyloxane-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl bromide with oxane-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyloxane-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxane derivatives.

    Oxidation: Formation of oxane-4-carboxylic acid.

    Reduction: Formation of 2-ethyloxane-4-amine.

Wissenschaftliche Forschungsanwendungen

2-Ethyloxane-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Ethyloxane-4-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethyloxane-4-amine: A reduction product of 2-Ethyloxane-4-carbonitrile.

    Oxane-4-carbonitrile: A precursor in the synthesis of this compound.

    2-Ethyloxane-4-carboxylic acid: An oxidation product of this compound

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an oxane ring and a cyano group.

Eigenschaften

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

2-ethyloxane-4-carbonitrile

InChI

InChI=1S/C8H13NO/c1-2-8-5-7(6-9)3-4-10-8/h7-8H,2-5H2,1H3

InChI-Schlüssel

WILBEQKCGGXSMW-UHFFFAOYSA-N

Kanonische SMILES

CCC1CC(CCO1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.